molecular formula C17H18N2O3 B11838088 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one CAS No. 86456-18-0

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one

Cat. No.: B11838088
CAS No.: 86456-18-0
M. Wt: 298.34 g/mol
InChI Key: GTDOTAYBRNQTSR-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of xanthenes, which are known for their vibrant fluorescence and are widely used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one typically involves the reaction of 7-hydroxy-9H-xanthen-9-one with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted xanthenes depending on the electrophile used.

Scientific Research Applications

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and imaging.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the manufacturing of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: Known for its strong fluorescence and used in similar applications.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one is unique due to its specific structural modifications, which can enhance its fluorescence properties and make it suitable for specialized applications in scientific research and industry.

Properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-7-hydroxyxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19(2)9-8-18-13-4-3-5-15-16(13)17(21)12-10-11(20)6-7-14(12)22-15/h3-7,10,18,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOTAYBRNQTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235565
Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86456-18-0
Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC354675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((2-(DIMETHYLAMINO)ETHYL)AMINO)-7-HYDROXY-9H-XANTHEN-9-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW82GP4MMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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